1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Intermediate from Step 2, 2-fluoroaniline
Catalyst: Coupling agent (e.g., EDCI, HOBt)
Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
-
Step 1: Formation of Tetrahydroquinoline Core
Reactants: Aromatic aldehyde, amine
Catalyst: Acid (e.g., hydrochloric acid)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted tetrahydroquinoline derivatives
Scientific Research Applications
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and fluorophenyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-N-(2-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 1-(4-bromobenzoyl)-N-(2-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
Uniqueness
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-10-7-15(8-11-18)23(29)27-13-3-4-16-14-17(9-12-21(16)27)22(28)26-20-6-2-1-5-19(20)25/h1-2,5-12,14H,3-4,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGICQGMPVRQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)N(C1)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.